2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is a synthetic compound belonging to the pyran family. It features a tetrahydro structure with a dodecenyloxy group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is favored due to its versatility and efficiency in producing 2H-pyrans. Additionally, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been employed to synthesize tetrahydropyrans .
Industrial Production Methods: Industrial production of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- often relies on scalable and stereoselective synthetic methods. These methods include the ring-expansion of monocyclopropanated heterocycles and the use of lanthanide triflates as catalysts for intramolecular hydroalkoxylation .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in the formation of tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- include Raney nickel for hydrogenation, p-toluenesulfonic acid for ether formation, and cerium ammonium nitrate for the reaction of tertiary diols .
Major Products: The major products formed from these reactions include 2-tetrahydropyranyl ethers, which are resilient to various reactions and can be restored to parent alcohols through acid-catalyzed hydrolysis .
Scientific Research Applications
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- has several scientific research applications. It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, it has anti-inflammatory and analgesic effects, which could be useful in treating various inflammatory conditions. This compound is also valuable in synthetic chemistry as a building block for synthesizing various compounds.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Properties
CAS No. |
55305-37-8 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[(E)-dodec-7-enoxy]oxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ |
InChI Key |
GLHIBVZXAHLBAQ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC=CCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.